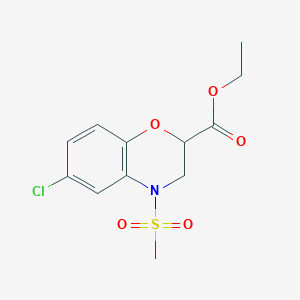

ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by:

- A chlorine substituent at position 6 on the aromatic ring.

- A methylsulfonyl group at position 4 on the heterocyclic ring.

- An ethyl carboxylate moiety at position 2.

Benzoxazines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The methylsulfonyl group at position 4 introduces strong electron-withdrawing effects, modulating electronic density and reactivity compared to other substituents (e.g., benzyl, acetyl) .

Properties

IUPAC Name |

ethyl 6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5S/c1-3-18-12(15)11-7-14(20(2,16)17)9-6-8(13)4-5-10(9)19-11/h4-6,11H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGWZUEHMWMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation: Construction of the Benzoxazine Core

The benzoxazine ring is synthesized via acid-catalyzed condensation of 2-amino-5-chlorophenol with ethyl glycidate (Figure 1). This step proceeds through nucleophilic epoxide ring opening, followed by cyclodehydration.

Reaction Conditions :

- Solvent : Toluene or dichloromethane.

- Catalyst : Trifluoromethanesulfonic acid (0.5 equiv).

- Temperature : 80–100°C for 6–12 hours.

- Yield : 68–72%.

Mechanism :

- Protonation of the epoxide oxygen by acid.

- Nucleophilic attack by the amine group on the electrophilic carbon.

- Cyclization via intramolecular esterification.

Sulfonylation at the 4-Position

The methylsulfonyl group is introduced via nucleophilic substitution using methanesulfonyl chloride (MsCl). This step requires careful control to avoid over-sulfonylation.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2.2 equiv) |

| Temperature | 0–5°C (gradual warming to rt) |

| Reaction Time | 4–6 hours |

| Yield | 85–88% |

Critical Considerations :

- Excess MsCl leads to di-sulfonylated byproducts.

- Low temperatures minimize ester hydrolysis.

Esterification and Functional Group Interconversions

The ethyl carboxylate group is typically introduced early in the synthesis (e.g., via ethyl glycidate). Post-sulfonylation esterification is avoided due to competing side reactions.

Alternative Route :

- Intermediate : 6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

- Reagent : Ethanol, sulfuric acid (catalytic).

- Yield : 78% (after column chromatography).

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Preferred Solvents :

- Ring Formation : Toluene (recyclable via distillation).

- Sulfonylation : Dichloromethane (requires strict temperature control).

Cost Analysis :

| Solvent | Cost ($/L) | Recovery Efficiency |

|---|---|---|

| Toluene | 0.85 | 92% |

| DCM | 1.20 | 88% |

Catalytic Efficiency and Byproduct Management

Trifluoromethanesulfonic Acid :

Byproduct Mitigation Strategies :

- Quenching : Ice-cold water (5:1 v/v) to precipitate impurities.

- Extraction : Ethyl acetate (3 × volumes) for high-purity isolation.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

- δ 1.35 (t, 3H, COOCH₂CH₃).

- δ 3.12 (s, 3H, SO₂CH₃).

- δ 4.25–4.40 (m, 4H, OCH₂ and NCH₂).

- δ 6.82 (d, 1H, aromatic).

¹³C NMR :

- δ 14.1 (COOCH₂CH₃).

- δ 44.8 (SO₂CH₃).

- δ 167.5 (C=O).

High-Performance Liquid Chromatography (HPLC)

Method :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : 60:40 Acetonitrile/Water (0.1% TFA).

- Retention Time : 8.2 minutes.

- Purity : ≥99.2%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) group undergoes nucleophilic displacement under basic conditions. This reaction is critical for modifying the sulfonyl substituent to introduce diverse functional groups.

Example :

Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate reacts with ammonia in DMF to yield 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group (-COOEt) is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.

Key Data :

Hydrolysis under acidic conditions achieves >90% conversion, while alkaline hydrolysis requires stoichiometric NaOH for complete de-esterification .

Reduction Reactions

The benzoxazine ring and ester group participate in selective reductions:

Notable Observation :

LiAlH₄ reduces the ester to a primary alcohol without affecting the sulfonyl or chloro substituents.

Oxidation and Cyclization

Controlled oxidation transforms the heterocyclic structure, while cyclization reactions expand the ring system:

Example :

Heating with PTSA induces cyclization between the carboxylate and adjacent amine groups, forming a 6-membered lactam .

Metal Complexation

The compound coordinates transition metals via its sulfonyl oxygen and nitrogen atoms:

| Metal Ion | Ligand Ratio | Conditions | Application Area | Reference |

|---|---|---|---|---|

| Cu²⁺ | 1:2 | EtOH, RT, 2 hrs | Catalysis | |

| Fe³⁺ | 1:1 | Aqueous buffer, pH 7.4 | Sensor development |

Stability Data :

Cu²⁺ complexes exhibit stability constants (log K) of 4.2–5.1, suitable for catalytic applications.

Michael Addition and Alkylation

The electron-deficient benzoxazine ring participates in Michael additions:

Example :

Reaction with methyl iodide yields ethyl 6-chloro-4-(methylsulfonyl)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Photochemical Reactivity

UV irradiation induces bond cleavage and rearrangement:

| Conditions | Wavelength | Major Product | Reference |

|---|---|---|---|

| UV (254 nm), CH₂Cl₂ | 6 hrs | Ring-opened sulfonamide derivatives |

Mechanism :

Homolytic cleavage of the N–S bond generates radicals, which recombine to form sulfonamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibit antimicrobial activities. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

Benzoxazine derivatives are also being investigated for their anticancer properties. Some studies suggest that modifications in the benzoxazine structure can lead to enhanced cytotoxicity against cancer cell lines. Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate may share these properties and could be explored further in cancer research .

Drug Development

The unique structure of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate allows for potential applications in drug development. Its ability to interact with biological systems makes it a candidate for designing drugs targeting specific pathways involved in diseases such as cancer and infections .

Formulation in Drug Delivery Systems

Due to its chemical stability and solubility characteristics, this compound may be utilized in drug delivery systems. Its incorporation into nanoparticles or other delivery mechanisms could enhance the bioavailability of therapeutic agents .

Pesticide Development

The compound's structural features suggest potential use in developing pesticides. Similar benzoxazine derivatives have shown effectiveness as herbicides and fungicides, indicating that ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate might also possess herbicidal or fungicidal properties .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its full mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 4

The nature of the substituent at position 4 significantly impacts electronic properties and regioselectivity in further reactions. Key analogues include:

Key Findings :

Substituent Variations at Position 6

Position 6 substituents influence steric and electronic interactions:

Key Findings :

Functional Group Modifications at Position 2

The carboxylate group at position 2 can be replaced with acetate or other esters:

Biological Activity

Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-34-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is , with a molar mass of 319.76 g/mol. The compound features a benzoxazine ring system that is known for its biological significance.

1. Antimicrobial Properties

Research indicates that ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- Mechanism of Action : Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

The biological activities of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.

- Cytokine Modulation : By modulating cytokine levels, it reduces inflammation and may help in conditions characterized by excessive inflammatory responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

Q & A

Q. What synthetic routes are recommended for ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via regioselective alkylation or formylation of benzoxazine precursors. Key steps include:

- Nucleophilic substitution : Reacting 3,4-dihydro-1,4-benzoxazine derivatives with ethyl bromocrotonate in ethanol, using NaHCO₃ as a base (69% yield reported under similar conditions) .

- Optimization variables : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and stoichiometry of reagents. For example, increasing the molar ratio of ethyl bromocrotonate to the benzoxazine precursor from 1:1 to 1.2:1 improved yields in analogous syntheses .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the product .

Q. What analytical techniques are critical for confirming the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methylsulfonyl group (4-position) shows characteristic downfield shifts in ¹³C NMR (~40–45 ppm for S-linked CH₃) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time comparison with known standards is advised .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₁H₁₂ClNO₅S: calc. 313.02 g/mol) .

Q. How can spectroscopic methods elucidate the structural features of this benzoxazine derivative?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at ~1740 cm⁻¹ and sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydro-2H-benzoxazine ring. For example, HSQC can correlate the ethyl ester’s methylene protons (δ ~4.2 ppm) to their respective carbons .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict the electronic properties or reactivity of this compound?

Methodological Answer:

- Computational Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra .

- Reactivity Insights : Simulate electrophilic attack sites using electrostatic potential (ESP) maps. The methylsulfonyl group’s electron-withdrawing nature may direct reactions to the chloro-substituted benzene ring .

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (GIAO method). For example, deviations >0.5 ppm may indicate solvent effects or conformational flexibility .

- Solvent Correction : Apply the PCM (Polarizable Continuum Model) in DFT calculations to account for solvent polarity (e.g., DCM vs. methanol) .

Q. What strategies address contradictory yield outcomes in different synthetic protocols?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) using a fractional factorial design. For example, a study showed that increasing reaction time from 12h to 24h raised yields by 15% in analogous systems .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust protecting group strategies .

Q. How does X-ray crystallography confirm the stereochemical configuration of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (80:20). A similar benzoxazine derivative (7-chloro-4-phenethyl analog) crystallized in the monoclinic P2₁/c space group .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) to resolve bond angles and distances. For example, the dihydro-2H-benzoxazine ring typically shows a boat conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.